N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-19(10-13-6-2-3-7-14(13)11-19)12-20-17(22)18-21-15-8-4-5-9-16(15)24-18/h2-9H,10-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHDRZRXGDLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.
Coupling of the Indene and Benzo[d]thiazole Moieties: The final step involves coupling the indene and benzo[d]thiazole moieties through a nucleophilic substitution reaction, forming the desired carboxamide linkage.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide functionality, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its application.
Comparison with Similar Compounds
Structural Analogues with Indenylmethyl Backbones
Several compounds share the 2,3-dihydro-1H-inden-2-ylmethyl scaffold but differ in substituents and linked pharmacophores:
Key Observations :
- Methoxy vs. Hydroxy Substitution: The methoxy group in the target compound likely improves metabolic stability compared to the hydroxy analog, which may undergo faster Phase II conjugation .
- Benzothiazole vs. Naphthamide: The benzothiazole moiety may offer stronger π-π interactions with aromatic residues in enzyme active sites (e.g., Trp86 in AChE) compared to bulkier naphthamide groups .
Benzo[d]thiazole Derivatives with Varied Substituents
Benzothiazole-based compounds are widely explored for their bioactivity. Below is a comparison with the target compound:
Key Observations :
- Hybrid Scaffolds: The indenylmethyl-benzothiazole hybrid in the target compound may offer superior blood-brain barrier permeability compared to benzimidazole analogs, critical for central nervous system targets .
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide, often referred to as ML30, is a synthetic organic compound that has gained attention for its diverse biological activities. This compound features an indene moiety linked to a benzothiazole structure, which contributes to its pharmacological potential. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the preparation of the indene derivative, followed by the introduction of the benzo[d]thiazole moiety. Common reagents include sodium hydride or potassium carbonate as bases and aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that compounds with a thiazole core demonstrate significant antibacterial properties. Specifically, derivatives similar to ML30 have shown effectiveness against various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anticonvulsant Effects : Preliminary findings suggest that ML30 may possess anticonvulsant properties, making it a candidate for further exploration in neurological disorders.
- Anti-inflammatory Activity : The compound's structure allows it to modulate inflammatory pathways, potentially reducing inflammation in various models .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer progression or microbial resistance.
- Receptor Binding : It is hypothesized that ML30 can bind to various receptors, modulating their activity and influencing downstream signaling pathways .
Table 1: Summary of Biological Activities
Notable Research Findings
In a study examining the effects of thiazole derivatives on bacterial DNA gyrase and topoisomerase IV, compounds similar to ML30 exhibited IC50 values significantly lower than standard treatments, indicating potent antibacterial activity . Another investigation highlighted its anticancer effects through in vitro assays where ML30 demonstrated a dose-dependent inhibition of cell growth in various cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves coupling benzo[d]thiazole-2-carboxylic acid derivatives with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt to form an active ester intermediate.
- Nucleophilic acyl substitution : React the activated acid with the amine moiety in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Catalysis : Triethylamine or DIPEA acts as a base to scavenge acids and drive the reaction .
- Optimization : Temperatures of 60–80°C for 12–24 hours ensure complete amide bond formation. Lower yields at higher temperatures may result from decomposition.
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) achieves >75% purity. Yield improvements require fractional factorial designs to test solvent basicity and reactant steric effects .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.2–3.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and NH signals (δ 8.5–9.5 ppm, broad).
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₂O₂S: 365.1325) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with target crystal structures (e.g., proteasomes from PDB). Define a 20ų grid box around active sites and apply Lamarckian genetic algorithms for conformational sampling. Validate against known inhibitors (e.g., borteziazole derivatives) .
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess complex stability. Calculate binding free energies via MM-GBSA.
- Discrepancy Resolution : If in silico IC₅₀ values conflict with experimental data, apply free energy perturbation (FEP) to account for solvation or protein flexibility .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure logP (octanol-water partition) to assess blood-brain barrier penetration. Derivatives with logP 2–3 show improved CNS bioavailability .
- Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., cytochrome P450 oxidation products). Modify labile groups (e.g., methyl to trifluoromethyl) to block metabolic hotspots .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life. Compare AUC (area under the curve) in rodent models pre- and post-formulation .
Q. How to conduct a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify:
- Methoxy group : Replace with ethoxy or halogens to alter hydrophobicity.
- Benzothiazole core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Biological Testing :
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) via MTT assays.
- Target engagement : Use SPR (surface plasmon resonance) to quantify binding kinetics to proteasomes .
- Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .
Q. What crystallographic approaches are used to determine the 3D conformation of this compound?
Methodological Answer:
- Single-Crystal Growth : Dissolve the compound in ethanol/dichloromethane (1:1) and vapor-diffuse hexane at 4°C for 1–2 weeks.
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture) at 100 K.
- Structure Refinement : Process data with SHELXL (SHELX suite) for anisotropic displacement parameters. Validate with R₁ < 0.05 and wR₂ < 0.12 .
- Visualization : Generate ORTEP-3 diagrams to illustrate bond lengths/angles and thermal ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
